An In-depth Technical Guide to Boc-(2S,3S)-2-amino-3-methoxybutanoic Acid: Properties, Applications, and Experimental Protocols
An In-depth Technical Guide to Boc-(2S,3S)-2-amino-3-methoxybutanoic Acid: Properties, Applications, and Experimental Protocols
This technical guide provides a comprehensive overview of the chemical and physical properties of Boc-(2S,3S)-2-amino-3-methoxybutanoic acid, a valuable building block in synthetic organic chemistry, particularly in the realm of peptide synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth, field-proven insights into its application and handling.
Introduction and Chemical Identity
Boc-(2S,3S)-2-amino-3-methoxybutanoic acid, a derivative of the non-proteinogenic amino acid (2S,3S)-2-amino-3-methoxybutanoic acid, is distinguished by the presence of a tert-butyloxycarbonyl (Boc) protecting group on its α-amino functionality. This strategic modification is crucial for its application in stepwise peptide synthesis, preventing unwanted side reactions and ensuring precise control over the formation of peptide bonds.[1] The defined stereochemistry at the α and β carbons makes it a valuable chiral building block for the synthesis of complex peptides and peptidomimetics with specific conformational properties.
Key Identifiers:
| Identifier | Value |
| IUPAC Name | (2S,3S)-2-[(tert-butoxycarbonyl)amino]-3-methoxybutanoic acid |
| CAS Number | 48068-25-3[2] |
| Molecular Formula | C₁₀H₁₉NO₅[2] |
| Molecular Weight | 233.26 g/mol [2] |
Chemical Structure:
Physicochemical Properties
The physicochemical properties of Boc-(2S,3S)-2-amino-3-methoxybutanoic acid are critical for its handling, storage, and application in synthesis. Below is a summary of its key properties, with some values estimated based on closely related analogs due to the limited availability of specific experimental data for this exact compound.
| Property | Value/Description | Source |
| Appearance | White to off-white powder or crystalline solid. | Based on similar compounds[3] |
| Melting Point | Estimated range: 115 - 123 °C | Based on Boc-(R)-2-amino-3-hydroxy-3-methylbutanoic acid[3] |
| Solubility | Soluble in many organic solvents such as methanol, DMF, and DCM. Limited solubility in water. | General knowledge for Boc-amino acids |
| Optical Rotation | Specific rotation value not readily available. The (2S,3S) stereochemistry indicates it is optically active. | Inferred from chiral nature |
| Storage | Store in a cool, dry place, typically at 2-8 °C, protected from light and moisture to prevent degradation.[1] | [1] |
Chemical Properties and Reactivity
The chemical behavior of Boc-(2S,3S)-2-amino-3-methoxybutanoic acid is largely dictated by the interplay of its three key functional groups: the Boc-protected amine, the carboxylic acid, and the methoxy ether on the side chain.
The Boc Protecting Group: Stability and Cleavage
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern peptide synthesis, prized for its stability under a wide range of conditions and its facile removal under specific acidic conditions.[]
-
Stability: The Boc group is stable to basic conditions and most nucleophiles, which allows for the selective deprotection of other protecting groups (e.g., Fmoc) in an orthogonal protection strategy.[5]
-
Acid-Labile Nature: The key to its utility is its susceptibility to cleavage by acids. This is typically achieved using trifluoroacetic acid (TFA), often in a dichloromethane (DCM) solvent system.[6][7] The mechanism involves the protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which then decomposes to isobutylene and a proton. The resulting carbamic acid readily decarboxylates to yield the free amine.[7]
Caption: Acid-catalyzed deprotection of a Boc-protected amine.
Carboxylic Acid Reactivity
The carboxylic acid moiety is the site of peptide bond formation. For this to occur, it must be "activated" to become a better electrophile. Common activation methods in solid-phase peptide synthesis (SPPS) include the use of carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in conjunction with an additive such as 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) to suppress side reactions and minimize racemization.[8]
Side Chain Reactivity
The methoxy group on the side chain is generally stable under the conditions of peptide synthesis, including the acidic deprotection of the Boc group and the basic conditions sometimes used for neutralization. This makes it a non-reactive side chain that does not require its own protecting group, simplifying the synthesis strategy.
Applications in Peptide Synthesis
The primary application of Boc-(2S,3S)-2-amino-3-methoxybutanoic acid is as a building block in solid-phase peptide synthesis (SPPS). The Boc/Bzl (benzyl) protection strategy was one of the earliest and is still a robust method for the synthesis of peptides.[6]
The general workflow for incorporating a Boc-protected amino acid in SPPS is as follows:
Caption: General workflow for one cycle of solid-phase peptide synthesis using a Boc-protected amino acid.
The choice of Boc-protected amino acids can be particularly advantageous for the synthesis of hydrophobic peptides, where the Boc strategy can sometimes lead to higher purity and yield compared to the Fmoc strategy.[9]
Experimental Protocols
The following protocols are provided as a guide and should be adapted based on the specific requirements of the synthesis.
Protocol for Boc Protection of (2S,3S)-2-amino-3-methoxybutanoic acid
This protocol describes a general method for the Boc protection of an amino acid.
Materials:
-
(2S,3S)-2-amino-3-methoxybutanoic acid
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Sodium hydroxide (NaOH) or triethylamine (Et₃N)
-
Dioxane and water, or acetone and water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
1M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve (2S,3S)-2-amino-3-methoxybutanoic acid in a mixture of dioxane and water (or acetone and water).
-
Add the base (e.g., 1.5 equivalents of triethylamine) to the solution and stir.
-
Cool the mixture in an ice bath.
-
Slowly add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the organic solvent under reduced pressure.
-
Adjust the pH of the remaining aqueous solution to 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by crystallization or column chromatography if necessary.
Protocol for Incorporation into a Peptide Chain via SPPS
This protocol outlines the steps for coupling Boc-(2S,3S)-2-amino-3-methoxybutanoic acid to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin with a free amine
-
Boc-(2S,3S)-2-amino-3-methoxybutanoic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Activation of the Amino Acid: In a separate vessel, dissolve Boc-(2S,3S)-2-amino-3-methoxybutanoic acid (3 equivalents relative to the resin loading) and HOBt (3 equivalents) in DMF. Add DIC (3 equivalents) and allow the mixture to pre-activate for 10-15 minutes.
-
Coupling: Drain the DMF from the swollen resin and add the activated amino acid solution. Agitate the mixture for 2-4 hours at room temperature.
-
Washing: Drain the reaction mixture and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove unreacted reagents.
-
Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc group.[6]
-
Washing: Wash the resin with DCM (3x) and DMF (3x) to remove the TFA.
-
Neutralization: Neutralize the resulting trifluoroacetate salt by washing the resin with a 10% solution of DIPEA in DMF for 5-10 minutes.
-
Washing: Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next coupling cycle.
Analytical Characterization
The purity and identity of Boc-(2S,3S)-2-amino-3-methoxybutanoic acid and the peptides synthesized from it are typically confirmed by a combination of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the molecule. For a related compound, the characteristic signals for the methoxy group and the protons on the amino acid backbone can be identified.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a standard method for assessing the purity of the amino acid derivative and the final peptide.
-
Mass Spectrometry (MS): ESI-MS is used to confirm the molecular weight of the compound and the synthesized peptide.
Safety and Handling
As with all chemicals, Boc-(2S,3S)-2-amino-3-methoxybutanoic acid should be handled with appropriate safety precautions in a well-ventilated area.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.[2]
-
Inhalation: Avoid inhaling dust. May cause respiratory tract irritation.[2]
-
Skin Contact: Avoid contact with skin. May cause skin irritation.[2]
-
Eye Contact: Avoid contact with eyes. May cause eye irritation.[2]
-
Ingestion: May be harmful if swallowed.[2]
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.[2]
Conclusion
Boc-(2S,3S)-2-amino-3-methoxybutanoic acid is a valuable and versatile building block for peptide synthesis and drug discovery. Its unique stereochemistry and the robust nature of the Boc protecting group make it an important tool for the creation of novel peptides and peptidomimetics. A thorough understanding of its chemical properties, reactivity, and proper handling is essential for its successful application in research and development.
References
-
AFG Bioscience LLC. H-D-allo-Threonine methyl ester hydrochloride Safety Data Sheet. [Link]
-
Luxembourg Bio Technologies Ltd. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link]
-
MDPI. Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. [Link]
- Fields, G. B. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. In Methods in molecular biology (Vol. 1047, pp. 65-80). Humana Press.
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
- Zhang, H., et al. (2017). A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. Tetrahedron Letters, 58(32), 3145-3148.
- Google Patents. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.
- Wu, Y., et al. (2022). Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. BOC Sciences Blog.
Sources
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- 2. peptide.com [peptide.com]
- 3. carlroth.com [carlroth.com]
- 5. targetmol.com [targetmol.com]
- 6. Boc-(2S,3S)-2-amino-3-methoxybutanoic acid | CAS 48068-25-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
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